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Executive Summary
CFL-120, also known as TAS-120 and commercially as futibatinib, is a potent and selective,

orally bioavailable, irreversible small-molecule inhibitor of the fibroblast growth factor receptor

(FGFR) family of receptor tyrosine kinases.[1][2] By covalently targeting a conserved cysteine

residue within the ATP binding pocket of FGFR1, 2, 3, and 4, futibatinib effectively blocks

downstream signaling pathways implicated in tumor cell proliferation, survival, and

angiogenesis. This technical guide provides an in-depth overview of the preclinical and clinical

data supporting futibatinib as a targeted therapy for cancers harboring FGFR gene alterations.

The information presented herein, including quantitative data, detailed experimental protocols,

and pathway diagrams, is intended to serve as a comprehensive resource for researchers and

drug development professionals in the field of oncology.

Introduction to FGFR and the Rationale for
Inhibition
The fibroblast growth factor (FGF)/FGFR signaling pathway plays a crucial role in various

physiological processes, including embryonic development, tissue repair, and angiogenesis.

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases

(FGFR1-4). Genetic alterations in FGFR genes, such as gene fusions, rearrangements,

amplifications, and activating mutations, can lead to dysregulated kinase activity, driving
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oncogenesis in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma,

and breast cancer. Consequently, the targeted inhibition of FGFR signaling has emerged as a

promising therapeutic strategy.

Mechanism of Action of CFL-120 (Futibatinib)
Futibatinib is a next-generation FGFR inhibitor that distinguishes itself through its irreversible

binding mechanism. It forms a covalent bond with a highly conserved cysteine residue located

in the P-loop of the FGFR kinase domain.[1] This irreversible inhibition leads to a sustained

blockade of FGFR signaling, which is advantageous in overcoming acquired resistance

mechanisms that can limit the efficacy of reversible ATP-competitive inhibitors.

The downstream consequences of futibatinib-mediated FGFR inhibition include the

suppression of key signaling cascades such as the RAS-MAPK and PI3K-AKT pathways,

ultimately leading to decreased tumor cell proliferation and increased apoptosis.
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Figure 1: Simplified FGFR signaling pathway and the mechanism of action of futibatinib.
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Quantitative Data
In Vitro Potency and Selectivity
Futibatinib demonstrates potent inhibitory activity against all four FGFR family members in the

low nanomolar range. Its selectivity has been confirmed against large panels of kinases,

highlighting its targeted nature.

Table 1: In Vitro Inhibitory Activity of Futibatinib against FGFRs

Target IC50 (nM)

FGFR1 3.9

FGFR2 1.3

FGFR3 1.6

FGFR4 8.3

Data sourced from MedChemExpress.[1]

Table 2: Inhibitory Activity of Futibatinib against Wild-Type and Mutated FGFR2

FGFR2 Status IC50 (nM)

Wild-Type 0.9

V565I 1-3

N550H 3.6

E566G 2.4

Data sourced from MedChemExpress.[1]

Table 3: Kinase Selectivity Profile of Futibatinib
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Kinase Panel Size Futibatinib Concentration
Number of Off-Target
Kinases with >50%
Inhibition

296 100 nM 3

387 100 nM 2

Data compiled from multiple sources.

Preclinical In Vivo Efficacy
Futibatinib has demonstrated significant dose-dependent anti-tumor activity in various

xenograft models harboring FGFR alterations.

Table 4: Summary of Futibatinib Efficacy in Preclinical Xenograft Models

Xenograft Model FGFR Alteration Futibatinib Dose Outcome

AN3 CA (endometrial)
FGFR2 mutations

(K310R, N549K)
Not specified

Significant anti-tumor

efficacy

SNU-16 (gastric) FGFR2 amplification Not specified
Significant anti-tumor

efficacy

OCUM-2MD3 (gastric) FGFR2 amplification 0.5, 1.5, 5 mg/kg
Dose-dependent

tumor reduction

KMS-11 (multiple

myeloma)
FGFR3 fusion 5 mg/kg

Significant tumor

regression

MFM-223 (breast) FGFR1/2 amplification 12.5 - 50 mg/kg
Robust growth

inhibition

Data compiled from multiple sources.[3][4]

Clinical Efficacy (FOENIX-CCA2 Study)
The Phase 2 FOENIX-CCA2 study evaluated the efficacy and safety of futibatinib in patients

with previously treated, unresectable, locally advanced or metastatic intrahepatic
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cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[5]

Table 5: Efficacy of Futibatinib in the FOENIX-CCA2 Trial

Efficacy Endpoint Value

Objective Response Rate (ORR) 42%

Disease Control Rate (DCR) 82.5%

Median Duration of Response (DOR) 9.7 months

Median Progression-Free Survival (PFS) 9.0 months

Median Overall Survival (OS) 21.7 months

Data sourced from the TAS-120-101 trial (NCT02052778).[5]

Pharmacokinetic Properties
Pharmacokinetic studies have shown that futibatinib is orally bioavailable. A summary of its

ADME properties is provided below.

Table 6: Summary of Futibatinib ADME Properties

Parameter Description

Absorption Orally bioavailable.

Distribution To be further characterized.

Metabolism To be further characterized.

Excretion To be further characterized.

Further details on the ADME properties are under investigation.

Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
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This protocol outlines the determination of cell viability and IC50 values of futibatinib using the

Sulforhodamine B (SRB) colorimetric assay.
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Seed cells in 96-well plate

Treat with Futibatinib (various concentrations)

Incubate for 72 hours

Fix cells with Trichloroacetic Acid (TCA)

Stain with Sulforhodamine B (SRB)

Wash with 1% Acetic Acid

Solubilize bound dye with Tris buffer

Measure absorbance at 515 nm

Calculate IC50 values
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Prepare kinase reaction mix (FGFR enzyme, substrate, ATP)

Add Futibatinib (various concentrations)

Incubate at room temperature

Add ADP-Glo™ Reagent to stop reaction and deplete ATP

Incubate for 40 minutes

Add Kinase Detection Reagent to convert ADP to ATP

Incubate for 30-60 minutes

Measure luminescence

Determine kinase inhibition and IC50
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Treat cells with Futibatinib

Lyse cells and quantify protein

Separate proteins by SDS-PAGE

Transfer proteins to a PVDF membrane

Block membrane

Incubate with primary antibodies (p-FGFR, p-ERK, total FGFR, total ERK)

Incubate with HRP-conjugated secondary antibody

Detect signal with ECL substrate

Image and analyze band intensities

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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